4-(2,5-Dimethoxy-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol
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Overview
Description
4-(2,5-Dimethoxy-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethoxy-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,5-dimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of an acid catalyst, such as hydrochloric acid, to yield the desired triazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethoxy-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents such as bromine or chlorine.
Major Products Formed
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-(2,5-Dimethoxy-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethoxy-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
- 5-(3,4-Dimethoxy-phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
- 4-(4-Chloro-phenyl)-5-(3,4-dimethoxy-benzyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-(2,5-Dimethoxy-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol is unique due to the presence of both dimethoxyphenyl and pyridinyl groups, which confer distinct electronic and steric properties. These features enhance its potential for specific biological activities and make it a valuable compound for further research and development .
Biological Activity
4-(2,5-Dimethoxy-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound belonging to the class of 1,2,4-triazoles. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features a triazole ring with a dimethoxyphenyl group and a pyridinyl group. Its unique structure contributes to its biological activity by influencing its interaction with various molecular targets in biological systems.
Property | Details |
---|---|
IUPAC Name | 4-(2,5-dimethoxyphenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol |
Molecular Formula | C15H14N4O2S |
Melting Point | 138 °C - 139 °C |
The mechanism of action for this compound involves its ability to inhibit specific enzymes by binding to their active sites. This inhibition disrupts essential biological pathways, which can lead to therapeutic effects against various diseases.
Antimicrobial Activity
Research has shown that derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial properties. In studies evaluating the antimicrobial efficacy of related compounds:
- Minimum Inhibitory Concentration (MIC) values ranged from 31.25 to 62.5 μg/mL against strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa at concentrations of 125 μg/mL .
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies using the MTT assay indicated that certain derivatives exhibited cytotoxicity against human cancer cell lines:
- The most active compounds demonstrated selective toxicity towards melanoma cells (IGR39) and triple-negative breast cancer cells (MDA-MB-231) .
Structure-Biological Activity Relationship
The biological activity of this compound can be influenced by variations in substituents on the sulfur atom and other structural modifications. These modifications can enhance or reduce the antimicrobial and anticancer efficacy of the compounds .
Case Studies
- Antimicrobial Study : A series of S-substituted derivatives were synthesized and tested for their antimicrobial activity. The results indicated that variations in substituents did not significantly alter the antimicrobial properties among the derivatives .
- Cytotoxicity Assessment : A focused study on hydrazone derivatives bearing triazole moieties revealed promising results against cancer cell lines, highlighting the potential for these compounds in cancer therapy .
Summary of Findings
The compound this compound shows:
- Antimicrobial Activity : Effective against multiple bacterial strains with low MIC values.
- Anticancer Potential : Demonstrated cytotoxicity against specific cancer cell lines.
Properties
IUPAC Name |
4-(2,5-dimethoxyphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-20-11-3-4-13(21-2)12(9-11)19-14(17-18-15(19)22)10-5-7-16-8-6-10/h3-9H,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRSDTWIAFEHDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=NNC2=S)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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